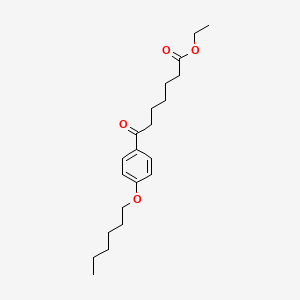

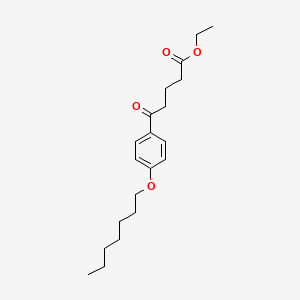

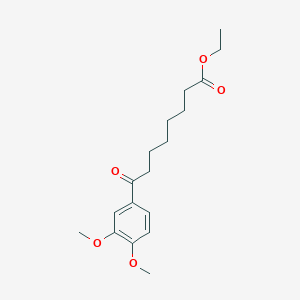

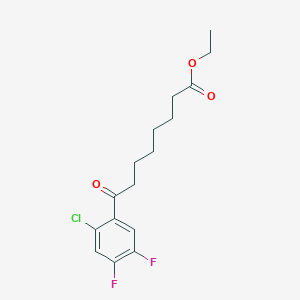

Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of various reagents and catalysts to form the desired molecular structures. For instance, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was achieved by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . Similarly, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, indicating the potential for diverse synthetic routes for related compounds .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical behavior. The paper on the X-ray structure of 8-ethoxy-4-cyclooctenyltellurium trichloride provides detailed information on the molecular structure determined from X-ray diffraction data . Although this compound is not the same as ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate, the methodology and analysis can be applied to determine the structure of a wide variety of organic compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, the TeO2-oxidation of alkenes to alkanediol diacetates and alkanediol monoacetates is discussed, which involves intermediates such as β-chloroalkyltellurium compounds . This indicates that similar compounds may undergo oxidation reactions under the right conditions. The synthesis paper also mentions the existence of the compound in the solid as the enamine tautomer, which suggests that tautomerism could be a relevant factor in the chemical reactions of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are determined by their molecular structure and the nature of their chemical bonds. The paper on the synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provides information on bond distances and hydrogen bonding, which are important factors in determining the physical properties such as melting point, solubility, and chemical reactivity . The trifluoromethyl heterocycles paper suggests that the presence of trifluoromethyl groups can significantly influence the chemical properties of a compound, such as its acidity and electrophilic character .

Applications De Recherche Scientifique

1. Chiral Intermediate Synthesis

Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate is employed as a chiral intermediate in the synthesis of various pharmaceutical compounds. For example, a ketoreductase KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is then used for synthesizing specific esters with high yield and enantiomeric purity, indicating its relevance in the production of precise chiral compounds (Guo et al., 2017).

2. Polymorphism Characterization

The compound has been studied for its polymorphic forms, particularly in its hydrochloride version. These forms exhibit similar spectra and diffraction patterns, presenting challenges in analytical and physical characterization, which underscores its importance in the investigation of pharmaceutical polymorphism (Vogt et al., 2013).

3. Biocatalysis for Chiral Precursor Synthesis

A new carbonyl reductase, Rh CR, was identified for efficiently reducing a related ketoester to produce a chiral precursor for the synthesis of (R)-α-lipoic acid. This showcases the compound's role in facilitating the production of important chiral intermediates through biocatalysis (Chen et al., 2014).

4. Synthesis of Diverse Heterocycles

The related compound, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, serves as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, indicating the versatility of these compounds in organic synthesis (Honey et al., 2012).

5. Synthesis of Quinoline Derivatives

The compound has been utilized in the synthesis of quinoline derivatives, a class of compounds with significant pharmacological activities. This is achieved through condensation reactions, indicating its utility in constructing complex heterocyclic structures (Degtyarenko et al., 2007).

6. Optical and Structural Studies

Derivatives of the compound, specifically pyrano[3,2-c]quinoline derivatives, have been investigated for their photovoltaic properties and applications in photodiode fabrication. This points towards its potential use in developing new materials for electronic applications (Zeyada et al., 2016).

Propriétés

IUPAC Name |

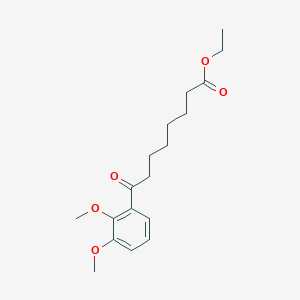

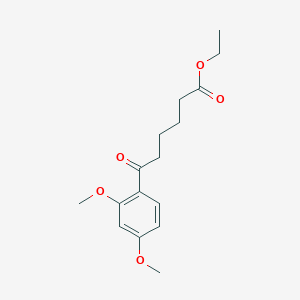

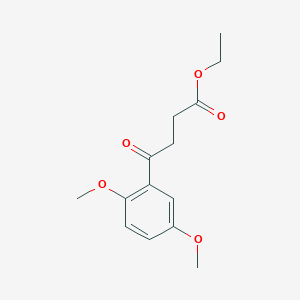

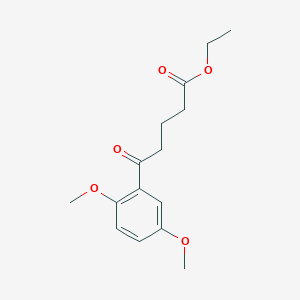

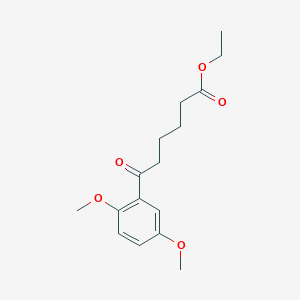

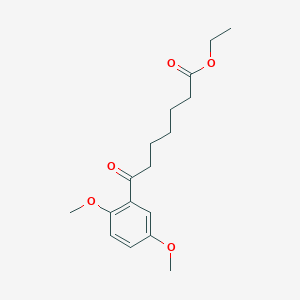

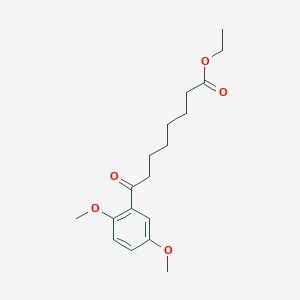

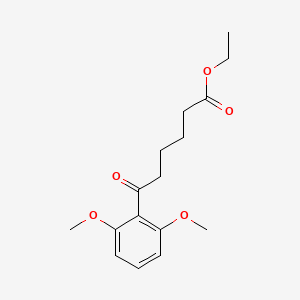

ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClF2O3/c1-2-22-16(21)8-6-4-3-5-7-15(20)11-9-13(18)14(19)10-12(11)17/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQHLAWKWYNVEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234607 |

Source

|

| Record name | Ethyl 2-chloro-4,5-difluoro-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-chloro-4,5-difluorophenyl)-8-oxooctanoate | |

CAS RN |

951887-32-4 |

Source

|

| Record name | Ethyl 2-chloro-4,5-difluoro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4,5-difluoro-η-oxobenzeneoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.